3-Methylindoline

Übersicht

Beschreibung

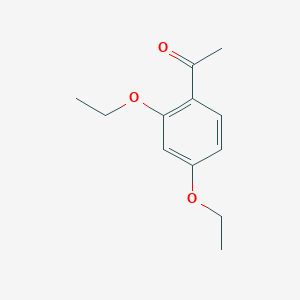

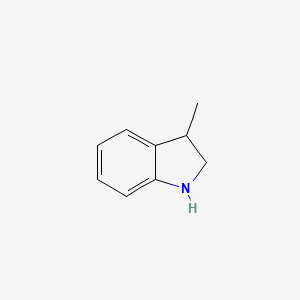

3-Methylindoline is an organic compound that belongs to the indole family . It has a molecular formula of C9H11N and is also known by other names such as 3-Methyl-2,3-dihydro-1H-indole .

Synthesis Analysis

Indole derivatives, including 3-Methylindoline, can be synthesized using various methodologies . One common method is the Fischer indole synthesis . The reactions can be conducted both in water only and in a mixture of water with an organic solvent .Molecular Structure Analysis

The molecular structure of 3-Methylindoline consists of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The molecular weight is approximately 133.19 Da .Chemical Reactions Analysis

Indole derivatives, including 3-Methylindoline, can undergo various chemical reactions . For instance, with 3-substituted substrates, such as 3-methyl-indole, the reaction afforded a 2-substituted product .Physical And Chemical Properties Analysis

3-Methylindoline is a liquid at room temperature . It should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C . Its InChI code is 1S/C9H11N/c1-7-6-10-9-5-3-2-4-8 (7)9/h2-5,7,10H,6H2,1H3 .Wissenschaftliche Forschungsanwendungen

Crystal Structure Analysis

Research on 3-Methylindoline derivatives, such as Tris(3-hydroxyimino-1-methylindolin-2-one) monohydrate, reveals insights into crystal structures and interactions. These compounds exhibit stabilizing hydrogen bonds and π–π stacking interactions, forming two-dimensional networks essential for understanding molecular architectures (Miao, Zhang, Liu, & You, 2011).

Catalytic Reactions

3-Methylindoline derivatives, specifically 3-methyl-2-vinylindoles, have been utilized in catalytic asymmetric Povarov reactions. This process is significant for synthesizing chiral indole-derived tetrahydroquinolines with high yields and excellent stereoselectivity, illustrating the compound's potential in organic synthesis (Dai, Jiang, Tao, & Shi, 2016).

Synthesis of Spiro Oxindole Alkaloids

The derivative 3-Methylideneindolin-2-one has been explored for synthesizing spiro oxindole alkaloids via cycloaddition reactions. This approach is vital in creating complex organic structures and is notable in the field of organic chemistry (Bell, Brown, Eastwood, & Horvath, 2000).

Synthesis of Highly Substituted Derivatives

Recent advances in synthesizing mono- and disubstituted 3-methyleneindolinones, structurally similar to 3-methylindoline, have been reviewed. These derivatives are significant in natural and pharmacological compounds, underscoring the broader relevance of 3-methylindoline in medicinal chemistry (Vessally, Hosseinzadeh-Khanmiri, Ghorbani-Kalhor, Es’haghi, & Bekhradnia, 2017).

Oxidation Studies

The oxidation of 2-methylindole, a compound related to 3-methylindoline, has been studied to understand the reaction kinetics and mechanisms. Such studies are crucial for applications in chemical synthesis and environmental processes (Amer, 2020).

Enantioselective Syntheses

Enantioselective syntheses of conformationally constrained cyclic tryptophan derivatives using 1-methylindoline-2-thiones demonstrate the versatility of 3-methylindoline derivatives in creating optically active compounds. This area is particularly relevant in the development of new pharmaceuticals (Wu, Zheng, Wang, & Zhou, 2016).

Safety and Hazards

Zukünftige Richtungen

Indoles, including 3-Methylindoline, are significant heterocyclic systems in natural products and drugs . The investigation of novel methods of synthesis has attracted the attention of the chemical community . Therefore, future research may focus on developing new synthesis methods and exploring the potential applications of 3-Methylindoline in various fields.

Wirkmechanismus

Target of Action

3-Methylindoline primarily targets human bronchial epithelial cell lines . These cells express different cytochrome P450 enzymes, which are crucial in the bioactivation of 3-Methylindoline . The cytochrome P450 enzymes, specifically P450s 2A6, 3A4, 2F1, and 2E1, are overexpressed in these cells .

Mode of Action

3-Methylindoline interacts with its targets, the cytochrome P450 enzymes, in a way that leads to cytotoxicity . The cytotoxicity is measured by the leakage of lactate dehydrogenase into the medium after a 48-hour incubation . The toxicity can be ameliorated by pretreatment with 1-aminobenzotriazole (ABT) .

Biochemical Pathways

3-Methylindoline affects the biochemical pathways related to glutathione . Depletion of glutathione with diethylmaleate decreases the onset and increases the extent of cell death with 3-Methylindoline . This suggests that 3-Methylindoline’s cytotoxicity is enhanced when glutathione levels are low .

Pharmacokinetics

The compound’s cytotoxicity and its interaction with cytochrome p450 enzymes suggest that it may be metabolized in the body

Result of Action

The molecular and cellular effects of 3-Methylindoline’s action include cytotoxicity and apoptosis . A low concentration of 3-Methylindoline induces apoptosis in BEAS-2B cells, which is measured by DNA fragmentation . Apoptosis is inhibited by the presence of ABT . Therefore, 3-Methylindoline induces programmed cell death at relatively low concentrations .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Methylindoline. For instance, microorganisms in fecal samples can degrade 3-Methylindoline, which is an effective method for energy conservation and environmental protection . This suggests that the compound’s action can be influenced by the presence of certain microorganisms in the environment .

Eigenschaften

IUPAC Name |

3-methyl-2,3-dihydro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N/c1-7-6-10-9-5-3-2-4-8(7)9/h2-5,7,10H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFQARNDIMKOOQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC2=CC=CC=C12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50335319 | |

| Record name | 3-methylindoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50335319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methylindoline | |

CAS RN |

4375-15-9 | |

| Record name | 3-Methylindoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4375-15-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-methylindoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50335319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes 3-methylindoline significant in biological research?

A: 3-Methylindoline is a key intermediate in the metabolic pathway of 3-methylindole, a pneumotoxic compound found in various environments. Understanding the formation and fate of 3-methylindoline is crucial due to its potential role in 3-methylindole toxicity. [, ]

Q2: How is 3-methylindoline formed in biological systems?

A: Research suggests that 3-methylindoline is formed through the cytochrome P450-mediated epoxidation of 3-methylindole. This process leads to the formation of 2,3-epoxy-3-methylindoline, a reactive intermediate. This epoxide can then undergo ring opening and a hydride shift to form 3-methylindoline. Evidence for this pathway includes the retention of deuterium from labeled 3-methylindole during in vitro studies with goat lung microsomes. [, ]

Q3: What are the potential reactive intermediates formed during 3-methylindoline formation?

A: Studies utilizing stable isotope techniques and mass spectrometry have identified two key reactive intermediates: [, ]

Q4: Can you elaborate on the experimental evidence supporting the formation of these reactive intermediates?

A: Several key findings support the existence of these intermediates: [, ]

Q5: Beyond its role in 3-methylindole metabolism, what other research has been conducted on 3-methylindoline?

A: 3-Methylindoline derivatives have shown potential as inhibitors of EZH2, an enzyme implicated in certain cancers. Researchers have explored the design, synthesis, and structure-activity relationships of novel 3-methylindoline-based EZH2 inhibitors. [] Additionally, 3-methylindoline derivatives have been synthesized and studied for their selective toxicity against the SH-SY5Y cell line. []

Q6: What are the potential applications of this research in drug development?

A: While 3-methylindoline itself might not be a direct drug candidate, understanding its formation and reactivity is crucial for: [, , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.